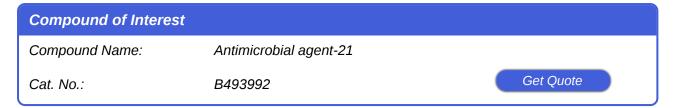


"synthesis and characterization of Antimicrobial agent-21"

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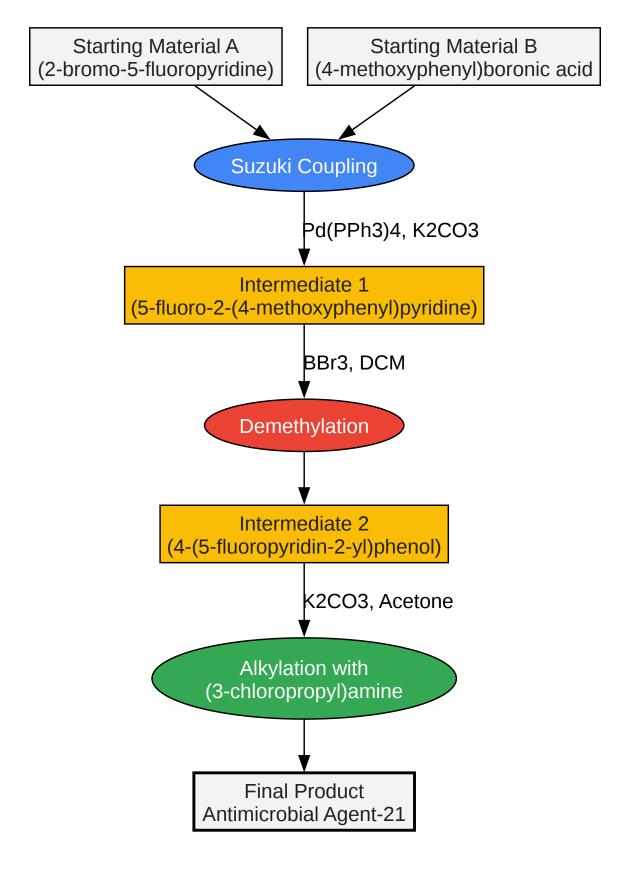


An in-depth technical guide on the synthesis and characterization of a novel antimicrobial agent, here designated as **Antimicrobial Agent-21** (AMA-21), is provided for researchers, scientists, and drug development professionals. This document outlines the synthetic pathway, comprehensive characterization, and antimicrobial evaluation of AMA-21, a compound designed to exhibit potent activity against multidrug-resistant bacterial strains.

Synthesis of Antimicrobial Agent-21

The synthesis of AMA-21 is achieved through a multi-step process involving a key Suzuki coupling reaction. The general workflow for the synthesis is outlined below.





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Caption: Synthetic workflow for Antimicrobial Agent-21.



Experimental Protocol: Synthesis of AMA-21

- Step 1: Suzuki Coupling to form Intermediate 1.
 - In a nitrogen-flushed round-bottom flask, combine (2-bromo-5-fluoropyridine) (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).
 - Add a degassed mixture of toluene and water (4:1).
 - Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
 - Heat the mixture to 90°C and stir for 12 hours under a nitrogen atmosphere.
 - After cooling, extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
 - Purify by column chromatography to yield Intermediate 1.
- Step 2: Demethylation to form Intermediate 2.
 - Dissolve Intermediate 1 (1.0 eq) in dry dichloromethane (DCM) under a nitrogen atmosphere.
 - Cool the solution to 0°C and add boron tribromide (1.5 eq) dropwise.
 - Allow the reaction to warm to room temperature and stir for 4 hours.
 - Quench the reaction by slowly adding methanol, followed by water.
 - Extract the product with ethyl acetate and purify by recrystallization to obtain Intermediate
 2.
- Step 3: Alkylation to form Antimicrobial Agent-21.
 - In a round-bottom flask, dissolve Intermediate 2 (1.0 eq) and potassium carbonate (3.0 eq) in acetone.
 - Add (3-chloropropyl)amine hydrochloride (1.1 eq).



- Reflux the mixture for 24 hours.
- After cooling, filter the solid and concentrate the filtrate.
- Purify the crude product by preparative HPLC to yield the final compound, AMA-21.

Physicochemical Characterization

The identity and purity of the synthesized AMA-21 were confirmed using various analytical techniques.

Technique	Parameter	Result
¹H NMR	Chemical Shifts (δ)	Consistent with proposed structure
¹³ C NMR	Chemical Shifts (δ)	Consistent with proposed structure
Mass Spectrometry	m/z [M+H]+	Calculated: 263.13, Found: 263.14
HPLC	Purity	>99%
Melting Point	Range	178-181°C

Antimicrobial Activity Evaluation

The antimicrobial efficacy of AMA-21 was assessed against a panel of clinically relevant bacterial strains using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).



Bacterial Strain	Туре	MIC (μg/mL)
Staphylococcus aureus (ATCC 29213)	Gram-positive	2
Methicillin-resistant S. aureus (MRSA)	Gram-positive	4
Escherichia coli (ATCC 25922)	Gram-negative	8
Pseudomonas aeruginosa (ATCC 27853)	Gram-negative	16
Enterococcus faecalis (VRE)	Gram-positive	4

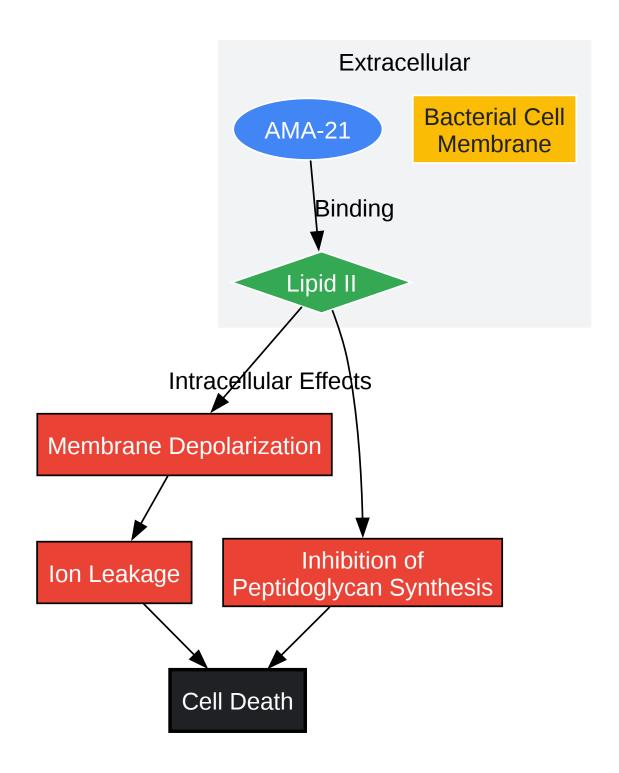
Experimental Protocol: MIC Determination

- Prepare a stock solution of AMA-21 in dimethyl sulfoxide (DMSO).
- Perform serial two-fold dilutions of AMA-21 in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
- Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
- Include positive (bacteria, no drug) and negative (broth only) controls.
- Incubate the plates at 37°C for 18-24 hours.
- The MIC is defined as the lowest concentration of AMA-21 that completely inhibits visible bacterial growth.

Proposed Mechanism of Action

It is hypothesized that AMA-21 disrupts bacterial cell membrane integrity through a targeted interaction with lipid II, a crucial precursor for peptidoglycan synthesis. This interaction leads to membrane depolarization and subsequent cell death.





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Caption: Proposed mechanism of action for AMA-21.



Conclusion

Antimicrobial Agent-21 has been successfully synthesized and characterized. The compound demonstrates significant in vitro activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains. Further studies are warranted to explore its in vivo efficacy, safety profile, and detailed mechanism of action.

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